molecular formula C24H25N3O5S2 B2714918 Methyl 3-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamido)benzoate CAS No. 1206990-42-2

Methyl 3-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamido)benzoate

Cat. No. B2714918
CAS RN: 1206990-42-2
M. Wt: 499.6
InChI Key: OISAUAGLPXFZBV-UHFFFAOYSA-N
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Description

“Methyl 3-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamido)benzoate” is a chemical compound. It’s a structurally modified derivative of piperazine . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . These techniques help in confirming the structure of the synthesized compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a multi-step procedure . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . These techniques help in understanding the properties of the synthesized compounds.

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in various fields.

properties

IUPAC Name

methyl 3-[[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-5-3-8-20(15-17)26-10-12-27(13-11-26)34(30,31)21-9-14-33-22(21)23(28)25-19-7-4-6-18(16-19)24(29)32-2/h3-9,14-16H,10-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISAUAGLPXFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamido)benzoate

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